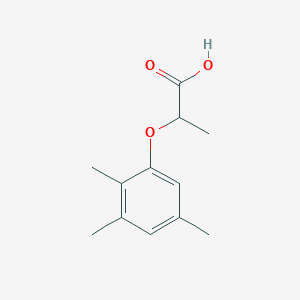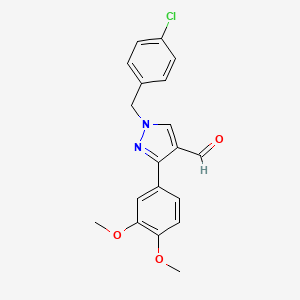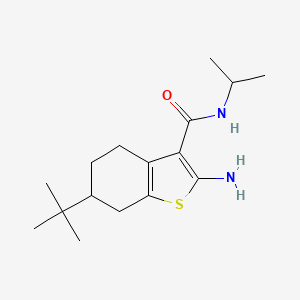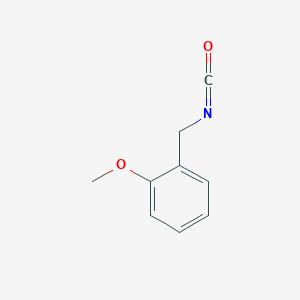
2-Methoxybenzyl isocyanate
Overview
Description
2-Methoxybenzyl isocyanate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various compounds and synthesis methods that are related to the methoxybenzyl group and isocyanate functionalities. For instance, the synthesis of polyisocyanate compounds based on dibenzyl structure involves the use of diisocyanates and triisocyanates, which are related to the isocyanate group in 2-methoxybenzyl isocyanate . Additionally, the use of a methoxybenzyl protecting group in the synthesis of oligoribonucleotides and macrocyclic polyamines indicates the relevance of the methoxybenzyl moiety in synthetic chemistry .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the addition reaction between trimethylolpropane and dibenzyl diisocyanate to produce triisocyanates , and the use of methoxybenzyl groups as protecting groups in the synthesis of oligoribonucleotides . These methods highlight the versatility of methoxybenzyl and isocyanate groups in creating complex molecules with potential applications in materials science and biochemistry.
Molecular Structure Analysis
The molecular structure of compounds related to 2-methoxybenzyl isocyanate, such as 2-(4-methoxybenzyl)-4-nitro-2H-indazole, has been characterized using crystallography, revealing the spatial arrangement of the methoxybenzyl group and its impact on the overall molecular conformation . This information is crucial for understanding the reactivity and interaction of such compounds with other molecules.
Chemical Reactions Analysis
The reactivity of the methoxybenzyl group and isocyanate functionalities is demonstrated through various chemical reactions. For example, the methoxybenzyl group serves as a protecting group that can be removed under specific conditions, allowing for the synthesis of complex molecules like oligoribonucleotides . The isocyanate groups in polyisocyanates are reactive towards compounds with active hydrogen groups, which can be utilized to create polymers with pendant-free isocyanate groups .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-methoxybenzyl isocyanate are not directly discussed, the properties of related compounds can provide insights. For instance, the stability of macrocyclic complexes in serum can be indicative of the stability of similar structures containing methoxybenzyl groups . The solubility and crystallization behavior of compounds like 2-(4-methoxybenzyl)-4-nitro-2H-indazole can shed light on the physical properties of methoxybenzyl derivatives .
Scientific Research Applications
Application 1: Amine Protection/Deprotection Sequence
- Summary of the Application: 2-Methoxyphenyl isocyanate is used as a chemoselective multitasking reagent for an amine protection/deprotection sequence . Organic amines are generally protected through carbamate bond-mediated cappings .
- Methods of Application: The chemically stable urea linkage is employed for protection/deprotection of amino groups . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
- Results or Outcomes: The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
Application 2: Raw Material and Intermediate in Various Fields
- Summary of the Application: 2-Methoxyphenyl isocyanate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- Methods of Application: The specific methods of application or experimental procedures depend on the specific field (organic synthesis, pharmaceuticals, agrochemicals, or dyestuff) and are not provided in the source .
- Results or Outcomes: The specific results or outcomes also depend on the specific field and are not provided in the source .
Safety And Hazards
2-Methoxybenzyl isocyanate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, avoid ingestion and inhalation, and to wear personal protective equipment .
Future Directions
While the future directions for 2-Methoxybenzyl isocyanate are not explicitly mentioned in the search results, its chemically stable urea linkage makes it suitable for protection/deprotection of amino groups . This stability under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . Therefore, the chemoselective nature of 2-Methoxybenzyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
properties
IUPAC Name |
1-(isocyanatomethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-5-3-2-4-8(9)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKFYMTVYBPJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404305 | |
| Record name | 2-Methoxybenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzyl isocyanate | |
CAS RN |
93489-08-8 | |
| Record name | 2-Methoxybenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






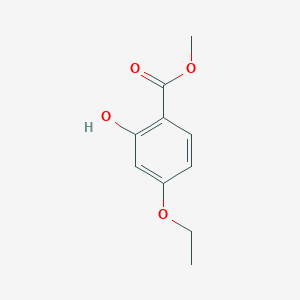
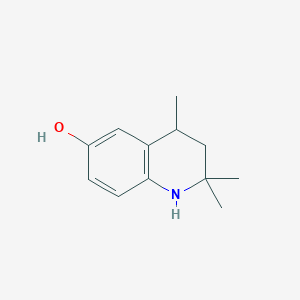
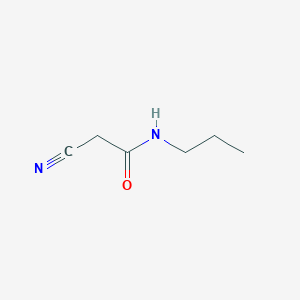
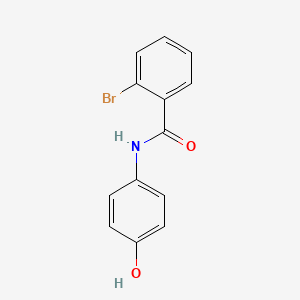
![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)
